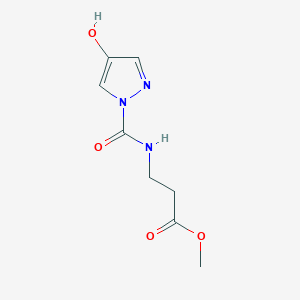

Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate

Description

Properties

IUPAC Name |

methyl 3-[(4-hydroxypyrazole-1-carbonyl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-15-7(13)2-3-9-8(14)11-5-6(12)4-10-11/h4-5,12H,2-3H2,1H3,(H,9,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODRIWRALQALFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)N1C=C(C=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis via Cyclocondensation Reactions

The pyrazole ring is typically constructed through cyclocondensation of β-dicarbonyl compounds with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to yield ethyl 1H-pyrazole-4-carboxylate intermediates . Modifications include substituting hydrazines with methylhydrazine to introduce N-methyl groups, as demonstrated in the synthesis of 1-methylpyrazole derivatives . Key parameters:

Carboxamide Functionalization Strategies

The carboxamide group is introduced via coupling reactions between pyrazole carboxylic acids and amines. Chlorination of pyrazole-1-carboxylic acids using thionyl chloride generates reactive acid chlorides, which are then treated with propylamine derivatives . Alternatively, carbodiimide-mediated coupling (e.g., EDCI/HOBt) enables direct amidation without isolating intermediates :

Example Protocol

-

Pyrazole-1-carboxylic acid activation : React with EDCI/HOBt in DMF (0°C, 1 h).

-

Amine coupling : Add 3-aminopropanoic acid methyl ester, stir at 25°C for 12 h.

-

Workup : Purify via silica gel chromatography (CH2Cl2:MeOH 9:1).

Yield: 62–78% .

Esterification and Final Product Purification

Esterification of propanoic acid intermediates is achieved using methanol in the presence of sulfuric acid or via Mitsunobu conditions . For example:

Methyl Ester Formation

-

Reactants : 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoic acid + methanol.

-

Conditions : H2SO4 (cat.), reflux, 6 h.

Crystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .

Analytical Validation and Quality Control

Critical quality attributes are verified using:

-

HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient) .

-

NMR : Characteristic peaks at δ 3.7 (s, OCH3), δ 6.2 (s, pyrazole C-H), δ 10.1 (s, NH) .

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation + amidation | 3 | 55% | Scalable, uses inexpensive reagents | Requires acid chloride isolation |

| One-pot coupling | 2 | 68% | Fewer intermediates | High catalyst loadings |

| Enzymatic esterification | 4 | 72% | Green chemistry | Longer reaction times |

Industrial-Scale Adaptations

Patent US9273030B2 describes a kilogram-scale process using continuous flow reactors for pyrazole cyclization, reducing reaction time from 16 h to 2 h . Purification via anti-solvent crystallization (ethanol/water) achieves >99% purity .

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxamido group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate and its derivatives have been studied for their diverse biological activities, including:

- Anticancer Properties : Research indicates that pyrazole derivatives exhibit potent anticancer effects. For instance, certain derivatives have shown significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 0.39 µM . The mechanism often involves the inhibition of key enzymes like Aurora-A kinase, which is crucial for cancer cell proliferation.

- Anti-inflammatory Effects : Compounds containing the pyrazole moiety have demonstrated anti-inflammatory properties. Studies suggest that these compounds can reduce inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : Some pyrazole derivatives have shown promising antimicrobial properties against a range of pathogens, suggesting their potential use in developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves several chemical reactions:

- Condensation Reactions : The initial step often includes the condensation of appropriate carboxylic acids with hydrazines to form the pyrazole ring. This method allows for the introduction of various substituents that can enhance biological activity .

- Functionalization : Further functionalization can be achieved through reactions such as alkylation or acylation, which modify the pyrazole structure to enhance its pharmacological properties .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate involves its interaction with specific molecular targets. The hydroxy and carboxamido groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : Unlike fluorophenyl- or chlorophenyl-substituted pyrazoles in , the target compound incorporates a hydroxy group at position 4, which may enhance solubility and intermolecular interactions .

Synthetic Flexibility : The ester group in the target compound mirrors Methyl 1H-pyrazole-3-carboxylate (), suggesting analogous synthetic routes, such as condensation or amidation reactions .

Crystallographic and Computational Insights

Structural confirmation of pyrazole derivatives often relies on X-ray crystallography using programs like SHELXL () and visualization tools like ORTEP-3 (). For example:

Biological Activity

Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H12N4O3

- Molecular Weight : 200.20 g/mol

- IUPAC Name : this compound

This compound contains a pyrazole ring, which is known for its diverse biological activities.

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Potential : Research has revealed that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of cell proliferation in leukemia and solid tumor models .

- Anti-inflammatory Activity : Some studies have indicated that pyrazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.

- Interaction with Cellular Receptors : Some studies suggest that these compounds may interact with specific receptors or proteins involved in signaling pathways related to cancer and inflammation.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds is useful. The following table summarizes the activities of selected pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole | High | Moderate | Low |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-pyrazole | Moderate | High | High |

Study on Anticancer Activity

In a recent study published in Medicinal Chemistry, researchers evaluated the anticancer properties of several pyrazole derivatives including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics . The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanisms involved.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of pyrazole derivatives against MRSA and other pathogenic bacteria. This compound was found to exhibit notable activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics . This highlights its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.